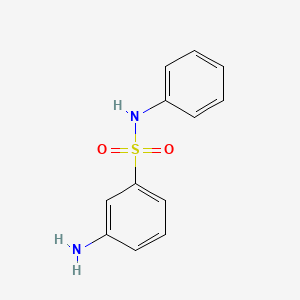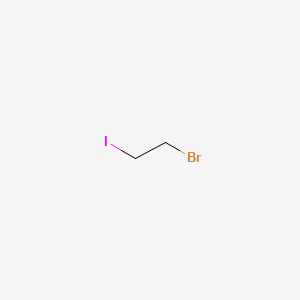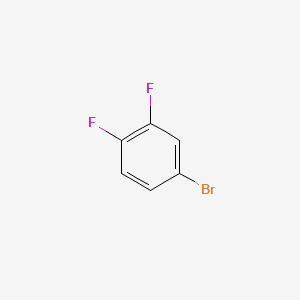
Acrylate de 2-bromoéthyle
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-bromoethyl acrylate derivatives and related compounds involves several chemical pathways. For instance, methods have been described for the synthesis of deuterium-labeled 2-bromoethanol, from which 2-bromoethyl acrylate can be synthesized, highlighting the compound's accessibility for research and industrial applications (Bird & Farmer, 1989).
Molecular Structure Analysis
The molecular structure of 2-bromoethyl acrylate facilitates its involvement in a variety of chemical processes. For example, the structure of new β-functionalized gem-bromonitroethenes, including 2-arylsulfanyl- and 2-aryloxy-3-bromo-3-nitroacrylates, has been characterized, showing the potential for 2-bromoethyl acrylate to participate in complex chemical syntheses (Baichurin et al., 2020).
Chemical Reactions and Properties
2-Bromoethyl acrylate undergoes a variety of chemical reactions, including polymerization and copolymerization, leading to products with unique properties. For example, it has been used as a chain-transfer agent in the synthesis of functionalized macromonomers via conventional and living radical polymerizations (Bon et al., 2000). Additionally, its reactivity allows for the creation of poly(bromoethyl acrylate), a precursor for the synthesis of functional RAFT materials (Barlow, Brendel, & Perrier, 2016).
Physical Properties Analysis
The physical properties of polymers derived from 2-bromoethyl acrylate are influenced by the compound's molecular structure and the conditions under which it is polymerized. For instance, the synthesis of methyl methacrylate/styrene copolymer bearing a carbomethoxyallyl end group demonstrates the impact of 2-bromoethyl acrylate on the molecular weight and end-group functionality of the resulting polymers (Yamada, Kobatake, & Aoki, 1994).
Chemical Properties Analysis
The chemical properties of 2-bromoethyl acrylate-based polymers are highly versatile, enabling a wide range of applications. For example, the use of 2-bromoethyl acrylate as a reactive precursor for the synthesis of functional RAFT materials highlights its ability to be modified post-polymerization to achieve desired functional properties (Barlow, Brendel, & Perrier, 2016).
Applications De Recherche Scientifique
Chimie des polymères
L’acrylate de 2-bromoéthyle est largement utilisé en chimie des polymères en raison de son atome de brome réactif. Il sert de précurseur pour la création de polymères réticulables et réactifs, qui sont essentiels au développement de nouveaux matériaux présentant des propriétés souhaitables telles qu’une durabilité accrue, une résistance chimique ou des caractéristiques mécaniques spécifiques . Ce composé est également essentiel dans la synthèse d’autres monomères, élargissant la polyvalence des structures et des applications des polymères.
Synthèse médicamenteuse
Dans le domaine des produits pharmaceutiques, l’this compound joue un rôle crucial en tant qu’intermédiaire dans la synthèse de divers médicaments. Sa réactivité permet la construction d’architectures moléculaires complexes, souvent nécessaires au développement de nouveaux composés médicamenteux. Son utilisation dans la synthèse de médicaments souligne l’importance des réactifs chimiques polyvalents dans le progrès des soins de santé .
Science des matériaux
Le domaine de la science des matériaux tire profit de l’this compound grâce à son application dans la création de matériaux avancés. Son incorporation dans les polymères peut conduire au développement de nouveaux matériaux aux propriétés uniques, telles qu’une stabilité thermique améliorée ou une conductivité électrique, qui peuvent être utilisés dans un large éventail d’industries, de l’électronique à l’aérospatiale .
Technologie adhésive
La capacité de l’this compound à former des liaisons solides le rend précieux en technologie adhésive. Il est utilisé dans la formulation d’adhésifs sensibles à la pression, qui sont largement utilisés dans divers produits, y compris les rubans adhésifs, les étiquettes et les patchs médicaux. Les propriétés du composé garantissent que ces adhésifs sont fiables et durables dans différentes conditions .
Applications de revêtement
Dans les applications de revêtement, l’this compound contribue au développement de revêtements aux caractéristiques de performance améliorées. Il est utilisé dans les peintures et les revêtements qui nécessitent des temps de séchage rapides, une résistance aux facteurs environnementaux et une protection durable pour les surfaces. Cela en fait un composant important des revêtements industriels et de grande consommation .
Matériaux dentaires
Les matériaux dentaires utilisent l’this compound pour créer diverses prothèses et restaurations dentaires. Son application dans les résines dentaires contribue à la fabrication de prothèses, couronnes et bridges qui sont solides, durables et biocompatibles. Le rôle du composé dans les matériaux dentaires met en évidence l’intersection de la chimie et de la technologie médicale dans l’amélioration des soins aux patients .
Mécanisme D'action
Safety and Hazards
This compound may be irritating to tissues . It is recommended to avoid contact with skin and eyes, not to breathe mist/vapors/spray, and not to ingest . If swallowed, immediate medical assistance should be sought . It should be handled only in a closed system or with appropriate exhaust ventilation . Use spark-proof tools and explosion-proof equipment . It should be stored in a refrigerator .
Propriétés
IUPAC Name |
2-bromoethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c1-2-5(7)8-4-3-6/h2H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZAAIHWZYWBSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 | |
| Record name | 2-BROMOETHYL ACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19903 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27136-29-4 | |
| Record name | 2-Propenoic acid, 2-bromoethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27136-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4024648 | |
| Record name | 2-Bromoethyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4024648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-bromoethyl acrylate is a colorless liquid. (NTP, 1992) | |
| Record name | 2-BROMOETHYL ACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19903 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Boiling Point |
311 to 316 °F at 760 mmHg (NTP, 1992) | |
| Record name | 2-BROMOETHYL ACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19903 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 68.9 °F (NTP, 1992) | |
| Record name | 2-BROMOETHYL ACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19903 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.4581 at 77 °F (NTP, 1992) - Denser than water; will sink | |
| Record name | 2-BROMOETHYL ACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19903 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS RN |
4823-47-6 | |
| Record name | 2-BROMOETHYL ACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19903 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Bromoethyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4823-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromoethyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004823476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acrylic acid, 2-bromoethyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18591 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromoethyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4024648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromoethyl acrylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/STU2P22H6X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2-Bromoethyl acrylate used in the synthesis of glycopolymers?
A1: 2-Bromoethyl acrylate serves as a key building block in the synthesis of well-defined glycopolymers. [, ] The process involves two main steps:
- RAFT Polymerization: BEA is first polymerized using Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, resulting in well-defined polymers with controlled molecular weight and low dispersity. []
- Thio-Bromo Substitution: The bromine groups present in the poly(2-bromoethyl acrylate) are then substituted with various thiol-functionalized sugars (like glucose, galactose, or mannose). This efficient substitution yields the desired glycopolymers with high degrees of functionalization. []
Q2: Can the properties of polymers containing 2-Bromoethyl acrylate be tuned?
A2: Yes, the properties of polymers containing BEA can be tuned by copolymerizing it with other monomers. For instance, copolymerizing BEA with acrylonitrile (AN) allows for adjusting the polymer's hydrophilicity, glass transition temperature, and reactivity. [] The specific ratio of acrylonitrile to 2-Bromoethyl acrylate in the copolymer impacts the reactivity ratios (r1 and r2) during polymerization. [] This control over copolymer composition enables tailoring material properties for specific applications.
Q3: What is a unique application of glycopolymers synthesized using 2-Bromoethyl acrylate?
A3: Glycopolymers derived from 2-Bromoethyl acrylate show promise in creating synthetic cell mimics called giant glycosylated polymersomes (GGPs). [] These GGPs, formed from amphiphilic diblock copolymers containing a glycopolymer block, can mimic the selective interactions of cells with their environment.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




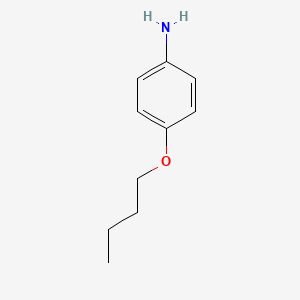
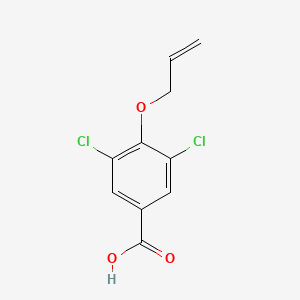
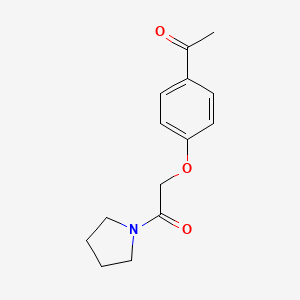
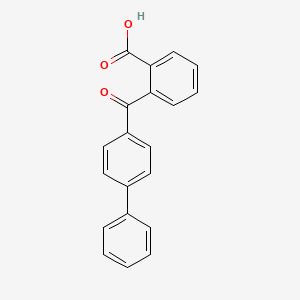

![2-(3-Aminophenyl)-1H-benzo[d]imidazol-6-amine](/img/structure/B1265482.png)
![5-Bromobenzo[d]oxazol-2-amine](/img/structure/B1265483.png)



